molecular formula C16H27NO5 B12733162 beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- CAS No. 178563-30-9

beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-

Cat. No.: B12733162
CAS No.: 178563-30-9
M. Wt: 313.39 g/mol
InChI Key: BVDICQBZZFOMDH-ZLOCVOPKSA-N
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Description

beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-: is a complex organic compound known for its unique structural properties. It is composed of a beta-D-glucopyranosylamine moiety linked to a tricyclo[3.3.1.13,7]decane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- typically involves multiple steps. The initial step often includes the preparation of the tricyclo[3.3.1.13,7]decane core, followed by the attachment of the beta-D-glucopyranosylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential role in cellular processes. Its ability to interact with biological molecules makes it a valuable tool for research in cell biology and biochemistry .

Medicine

In medicine, beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- is investigated for its potential therapeutic applications. Its unique properties may make it useful in the development of new drugs and treatments .

Industry

In industry, this compound is used in the production of various materials and chemicals. Its unique structure and reactivity make it a valuable component in industrial processes .

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- involves its interaction with specific molecular targets. These interactions can affect various cellular pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glucopyranosylamines and tricyclo[3.3.1.13,7]decane derivatives. These compounds share structural similarities but may differ in their reactivity and applications .

Uniqueness

The uniqueness of beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- lies in its combination of a glucopyranosylamine moiety with a tricyclo[3.3.1.13,7]decane structure. This unique combination imparts distinct properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

CAS No.

178563-30-9

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(2-adamantylamino)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H27NO5/c18-6-11-13(19)14(20)15(21)16(22-11)17-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-21H,1-6H2/t7?,8?,9?,10?,11-,12?,13-,14+,15-,16-/m1/s1

InChI Key

BVDICQBZZFOMDH-ZLOCVOPKSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)C3N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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